13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Brand Name: Vulcanchem
CAS No.: 69978-46-7
VCID: VC16984374
InChI: InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3
SMILES:
Molecular Formula: C11H23NO4
Molecular Weight: 233.30 g/mol

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

CAS No.: 69978-46-7

Cat. No.: VC16984374

Molecular Formula: C11H23NO4

Molecular Weight: 233.30 g/mol

* For research use only. Not for human or veterinary use.

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane - 69978-46-7

Specification

CAS No. 69978-46-7
Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
IUPAC Name 13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Standard InChI InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3
Standard InChI Key ZZTUQRGZHCSJDO-UHFFFAOYSA-N
Canonical SMILES CN1CCOCCOCCOCCOCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane belongs to the azacrown ether family, characterized by a macrocyclic framework integrating one nitrogen and four oxygen atoms. The methyl group at the 13th position introduces steric and electronic modifications that enhance selectivity for specific metal ions. The canonical SMILES representation CN1CCOCCOCCOCCOCC1\text{CN1CCOCCOCCOCCOCC1} underscores its cyclic ether backbone and methyl-substituted nitrogen.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H23NO4\text{C}_{11}\text{H}_{23}\text{NO}_4
Molecular Weight233.30 g/mol
IUPAC Name13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
SMILESCN1CCOCCOCCOCCOCC1
InChI KeyZZTUQRGZHCSJDO-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s polarity, derived from its oxygen-rich ether linkages and nitrogen lone pairs, renders it soluble in polar organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) . Its macrocyclic structure confers conformational rigidity, which is critical for forming stable complexes with metal ions . Differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) studies reveal a melting point range of 85–90°C and distinct proton environments attributable to the methyl group and ether oxygens.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves cyclization reactions between diethylene glycol derivatives and methylamine precursors. A representative approach includes:

  • Alkylation of Methylamine: Reaction of methylamine with bis(chloroethyl) ether to form a linear intermediate.

  • Macrocyclization: Base-mediated cyclization under high-dilution conditions to minimize polymerization .

  • Purification: Column chromatography or recrystallization to isolate the crown ether.

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks at δ 3.6–3.8 ppm (m, 16H, ether -OCH2_2CH2_2O-), δ 2.7 ppm (s, 3H, N-CH3_3), and δ 2.5 ppm (t, 4H, N-CH2_2-).

  • IR Spectroscopy: Stretching vibrations at 1100 cm1^{-1} (C-O-C) and 2800 cm1^{-1} (C-H of N-CH3_3).

  • Mass Spectrometry: Molecular ion peak at m/z 233.3 ([M]+^+).

Metal Ion Binding and Selectivity

Coordination Chemistry

The compound’s nitrogen and oxygen atoms act as Lewis basic sites, facilitating coordination with metal ions. Stability constants (logK\log K) for complexes with divalent cations exceed those of monovalent ions, as shown below :

Table 2: Stability Constants of Metal Complexes

Metal IonlogK\log K (13-Methyl Derivative)logK\log K (Non-Methyl Analog )
Cu2+^{2+}4.8 ± 0.24.1 ± 0.3
Ni2+^{2+}4.5 ± 0.13.9 ± 0.2
Na+^+1.2 ± 0.11.0 ± 0.1

The methyl group enhances selectivity for Cu2+^{2+} and Ni2+^{2+} by introducing steric hindrance that disfavors larger ions like K+^+ .

Electrochemical Behavior

Cyclic voltammetry studies of ferrocene-functionalized derivatives (e.g., compound 8 in ) reveal redox-switched binding. In the presence of Ba2+^{2+}, two new redox couples emerge at E1/2=+0.25VE_{1/2} = +0.25 \, \text{V} and +0.45V+0.45 \, \text{V} (vs. Ag/AgCl), indicating metal-induced electronic modulation .

Applications in Sensing and Environmental Remediation

Ion-Selective Electrodes

The compound’s Cu2+^{2+}-selective binding enables its use in ion-selective electrodes (ISEs). A prototype sensor exhibits a Nernstian response of 29.5mV/decade29.5 \, \text{mV/decade} over a concentration range of 106to102M10^{-6} \, \text{to} \, 10^{-2} \, \text{M} .

Heavy Metal Removal

Functionalized adsorbents incorporating 13-methyl-azacrown ether show >90% efficiency in extracting Cu2+^{2+} from industrial wastewater at pH 6–8. Regeneration with 0.1 M HCl restores >85% capacity over five cycles.

Comparative Analysis with Related Crown Ethers

1,4,7,10-Tetraoxa-13-azacyclopentadecane (Non-Methyl Analog)

The non-methylated analog (CAS No. 66943-05-3) exhibits reduced steric hindrance, leading to broader metal selectivity but lower stability constants for Cu2+^{2+} (logK=4.1\log K = 4.1) . Its molecular weight (219.28 g/mol) and solubility profile differ marginally due to the absence of the hydrophobic methyl group .

Table 3: Structural and Functional Comparison

Property13-Methyl DerivativeNon-Methyl Analog
Molecular Weight233.30 g/mol219.28 g/mol
Selectivity (Cu2+^{2+})HighModerate
Solubility in THF25 mg/mL30 mg/mL

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